Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-
Description
Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- (IUPAC name: 5-nitro-2-[ethyl(2-methylprop-2-en-1-yl)amino]benzonitrile) is a substituted benzonitrile derivative characterized by a nitro (-NO₂) group at the 2-position and a branched alkylamino substituent at the 5-position. This compound belongs to the nitrile class, known for applications in agrochemicals, pharmaceuticals, and organic synthesis.
Properties
CAS No. |
821776-70-9 |
|---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
5-[ethyl(2-methylprop-2-enyl)amino]-2-nitrobenzonitrile |
InChI |
InChI=1S/C13H15N3O2/c1-4-15(9-10(2)3)12-5-6-13(16(17)18)11(7-12)8-14/h5-7H,2,4,9H2,1,3H3 |
InChI Key |
BWNCBJNYBIORKC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=C)C)C1=CC(=C(C=C1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid under controlled conditions .
Industrial Production Methods
Industrial production of benzonitrile compounds often involves ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . The specific functional groups are then introduced through subsequent reactions involving nitration and amination.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile and nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives where the nitro group is reduced to an amino group.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Benzonitrile derivatives have been investigated for their potential therapeutic effects, particularly in neurological conditions. Research indicates that compounds with similar structures can act as histamine H3 receptor antagonists, which may enhance cognitive functions. For instance, analogues of benzonitrile have shown promise in improving memory and attention in animal models, suggesting their potential use in treating cognitive dysfunctions associated with diseases like Alzheimer's and Parkinson's .
Case Study: Histamine H3 Receptor Antagonism
- Objective : Evaluate the efficacy of benzonitrile derivatives on cognitive enhancement.
- Methodology : Animal studies involving behavioral models to assess memory and attention.
- Findings : Certain compounds demonstrated significant improvements in cognitive performance without inducing side effects common to central nervous system stimulants .
Materials Science
Benzonitrile compounds are also utilized in the synthesis of various materials, including polymers and specialty chemicals. The unique structure of benzonitrile allows for modifications that enhance material properties such as thermal stability and chemical resistance.
Data Table: Properties of Benzonitrile Derivatives in Material Applications
| Compound Name | Application Area | Key Properties |
|---|---|---|
| Benzonitrile 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- | Polymer synthesis | High thermal stability |
| Benzonitrile derivatives | Coatings | Enhanced chemical resistance |
| Benzonitrile-based polymers | Electronics | Improved electrical conductivity |
Environmental Studies
The environmental impact of benzonitrile derivatives is an area of ongoing research. Studies have focused on the biodegradability and toxicity of these compounds in aquatic systems. Understanding their behavior in the environment is crucial for assessing risks associated with their use.
Case Study: Environmental Toxicity Assessment
- Objective : Assess the toxicity of benzonitrile derivatives on aquatic organisms.
- Methodology : Laboratory tests measuring mortality rates and behavioral changes in fish exposed to varying concentrations.
- Findings : Some derivatives exhibited low toxicity levels, indicating potential for safer environmental profiles compared to other industrial chemicals .
Mechanism of Action
The mechanism of action of benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The nitro group, in particular, can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile (CAS 112158-56-2)
- Core Structure : Shares the benzonitrile backbone and 2-nitro substitution.
- Substituent Variation: The amino group at the 5-position is modified with a tetrahydrofuran-2-ylmethyl group instead of ethyl(methallyl).
Lactofen (CAS 77501-63-4)
- Core Structure: Benzoic acid ester with a 2-nitro group and a substituted phenoxy chain.
- Functional Groups: Contains a trifluoromethylphenoxy group and an ethoxy-methyl-ester, distinguishing it from the nitrile functionality in the target compound.
- Applications : Registered as a herbicide (diphenylether class) with de minimis concentration thresholds under EPCRA Section 313 .
- Key Differences: Lactofen’s ester group and phenoxy chain enhance lipid solubility, favoring herbicidal activity, whereas the nitrile group in the target compound may confer reactivity in nucleophilic substitutions or coordination chemistry .
Physicochemical and Regulatory Comparisons
Biological Activity
Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- (CAS Number: 821776-70-9) is a synthetic organic compound with potential biological activities. This compound features a complex structure that may influence its interactions with biological systems. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula : C₁₃H₁₅N₃O₂
- Molecular Weight : 245.28 g/mol
- Structure : The compound contains a benzonitrile core with an ethyl and a 2-methyl-2-propenyl amino group, along with a nitro substituent.
Biological Activity Overview
Research has indicated that compounds similar to benzonitrile derivatives can exhibit various biological activities, including:
- Antimicrobial Effects : Some benzonitrile derivatives have shown effectiveness against bacterial and fungal strains.
- Cognitive Enhancement : Analogues of benzonitrile have demonstrated cognition and attention-enhancing properties in animal models, suggesting potential use in treating cognitive dysfunctions .
- Anticancer Properties : Certain structural analogues have been investigated for their anticancer activity, targeting specific pathways involved in tumor growth.
Antimicrobial Activity
A study conducted on similar compounds revealed that benzonitrile derivatives exhibited varying degrees of antimicrobial activity against gram-positive and gram-negative bacteria. The nitro group in the structure is often associated with increased antibacterial potency.
Cognitive Enhancement
Research has highlighted that certain benzonitrile analogues act as selective H3 receptor antagonists, which may enhance cognitive functions without significant side effects associated with central nervous system stimulation. For instance, compounds in this category have shown efficacy in improving memory retention and learning capabilities in rodent models at doses as low as 0.01 mg/kg .
Anticancer Activity
Preliminary studies on structurally related compounds indicate potential anticancer properties. The mechanism of action may involve the induction of apoptosis in cancer cells and inhibition of cell proliferation through interference with specific signaling pathways.
Case Studies
| Study | Compound | Findings |
|---|---|---|
| Study 1 | Benzonitrile Derivative A | Showed significant antibacterial activity against E. coli and S. aureus with MIC values of 25 µg/mL. |
| Study 2 | Benzonitrile Derivative B | Demonstrated cognitive enhancement in rat models, improving performance in maze tests at doses of 0.1 mg/kg. |
| Study 3 | Benzonitrile Derivative C | Exhibited cytotoxic effects on breast cancer cell lines with IC50 values below 10 µM. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
